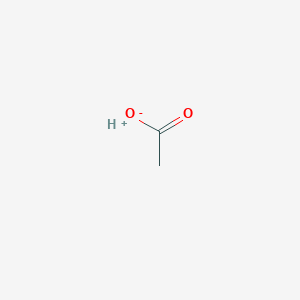

Hydron;acetate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

hydron;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-75-5 | |

| Record name | Acetic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64-19-7 | |

| Record name | Acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.6 °C | |

| Record name | Acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within Carboxylic Acid Chemistry Studies

Acetic acid is one of the simplest and most important carboxylic acids, a class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). libretexts.orgbyjus.com The study of acetic acid provides a foundational understanding of the chemical and physical properties inherent to this class of molecules.

The acidity of carboxylic acids, a defining characteristic, is well-exemplified by acetic acid. In an aqueous solution, acetic acid acts as a weak acid, partially dissociating to yield a hydron (B225902) (H⁺) and an acetate (B1210297) ion. wikipedia.orglibretexts.org The equilibrium of this reaction is a cornerstone of acid-base chemistry. The pKa value of acetic acid, which is approximately 4.76 in aqueous solution, is a frequently cited benchmark in discussions of acid strength. wikipedia.org

The structure of the carboxyl group, with its carbonyl (C=O) and hydroxyl (-OH) components, dictates the reactivity of acetic acid. libretexts.org It can participate in a variety of reactions characteristic of carboxylic acids, including esterification with alcohols to form esters, and the formation of amides, anhydrides, and acyl halides. ebsco.combritannica.com The study of these reactions with acetic acid as a model substrate has been crucial in elucidating the mechanisms of more complex carboxylic acids.

Evolution of Research Perspectives on Hydron;acetate and Its Anion

The history of acetic acid is intertwined with the history of chemistry itself. Known for millennia in the form of vinegar, which is a dilute solution of acetic acid, early research focused on its natural production through the fermentation of alcoholic liquids. wikipedia.orgalliancechemical.com The French chemist and bacteriologist Louis Pasteur's work in the 19th century was pivotal, demonstrating that Acetobacter bacteria are responsible for the oxidation of ethanol (B145695) to acetic acid. britannica.com

Early industrial production methods for more concentrated acetic acid were developed in the 19th century. alliancechemical.com Over time, research has led to more efficient manufacturing processes, such as the carbonylation of methanol (B129727), which is a common industrial method today. britannica.comlibretexts.org

The focus of research has also evolved from simple observation and production to a deep molecular-level understanding. Modern spectroscopic techniques and quantum chemical methods are now employed to study the U(VI) acetate (B1210297) system, providing detailed insights into its complexation behavior. nih.govosti.govacs.org Furthermore, the role of the acetate anion in various chemical reactions has been a subject of continuous investigation. For instance, the acetate ion's ability to act as a nucleophile and its importance in acid-base reactions are well-documented. fiveable.me The resonance stabilization of the acetate ion, where the negative charge is delocalized between the two oxygen atoms, is a key concept in understanding its stability and reactivity. fiveable.megeeksforgeeks.org

Recent research has also explored the genetic basis of tolerance to acetic acid in organisms like Saccharomyces cerevisiae, which is relevant for the production of bioethanol from lignocellulosic feedstocks. nih.gov

Interdisciplinary Relevance in Chemical Sciences

Quantum Chemical Investigations of Molecular Structure and Electronic States

Quantum chemical methods are instrumental in exploring the intricate details of the molecular and electronic structure of acetic acid and its related species. researchgate.net These computational approaches allow for the precise calculation of geometries, energies, and electronic states, which are often difficult to measure experimentally. uc.pt Investigations have focused on various forms, including the monomeric acid, its hydrated clusters, and its anionic state, providing a comprehensive understanding of its conformational preferences and interactions. uc.ptscienceasia.org

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous framework for determining the geometries and energetics of molecules. uc.pt These methods have been applied to study the conformational energies of acetic acid, indicating that the staggered conformation is the most stable in the gas phase. scienceasia.org Furthermore, ab initio studies on hydrogen-bonded ionic liquids have utilized geometry optimizations to compare the electrostatic and dispersion components of interaction energies, highlighting the influence of hydrogen bonding on molecular structure. frontiersin.orgresearchgate.net

The Coupled Cluster method, particularly with singles, doubles, and a perturbative triples correction (CCSD(T)), is often referred to as the "gold standard" in quantum chemistry for its high accuracy in energy calculations. aip.org It has been extensively used to predict chemically accurate reaction energetics for systems involving acetate moieties. For instance, in the study of hydrogen abstraction from methyl acetate by various radicals, CCSD(T) was employed to calculate reaction barrier heights and energies. osti.govprinceton.edunih.govacs.org This method is also a benchmark for assessing other computational techniques and for studying hydrogen-bonded systems where electron correlation is significant. acs.orgresearchgate.net The accuracy of CCSD(T) allows it to serve as a reference for developing and calibrating more computationally efficient methods like density functional theory. tandfonline.com

| Reaction | Species | Relative Energy (CCSD(T)) | Reference |

|---|---|---|---|

| MA + OH → MA-A + H₂O | Reactant Complex | -4.1 | princeton.edu |

| Transition State | -2.2 | princeton.edu | |

| Product Complex | -26.6 | princeton.edu | |

| MA + OH → MA-B + H₂O | Reactant Complex | -6.1 | princeton.edu |

| Transition State | -1.8 | princeton.edu | |

| Product Complex | -25.0 | princeton.edu |

For chemical systems that exhibit significant multiconfigurational character, such as certain transition states, single-reference methods like CCSD(T) may be less reliable. princeton.edu In these cases, multireference methods like the Multireference Averaged Coupled Pair Functional theory (MRACPF2) are more appropriate. aip.org MRACPF2 has been used alongside CCSD(T) to provide a more robust prediction of reaction energetics. osti.govnih.govacs.orgprinceton.edu Studies on hydrogen abstraction from methyl acetate have shown that MRACPF2 predicts slightly different barrier heights compared to CCSD(T), particularly for transition states with larger multiconfigurational character. princeton.edu For instance, for the abstraction by an oxygen atom leading to the CH2C(O)OCH3 radical, the difference between the two methods was as large as 3.1 kcal/mol, which was attributed to the open-shell triplet nature of the transition state. princeton.edu

| Reacting Radical | Abstraction Site | CCSD(T) Barrier Height | MRACPF2 Barrier Height | Reference |

|---|---|---|---|---|

| H | MA-A | 10.3 | 10.6 | princeton.edu |

| MA-B | 13.8 | 14.0 | princeton.edu | |

| O | MA-A | 6.5 | 7.5 | princeton.edu |

| MA-B | 6.9 | 10.0 | princeton.edu | |

| CH₃ | MA-A | 11.1 | 11.4 | princeton.edu |

| MA-B | 14.4 | 14.3 | princeton.edu | |

| HO₂ | MA-A | 17.8 | 17.5 | princeton.edu |

| MA-B | 21.0 | 20.8 | princeton.edu |

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for studying larger systems and complex processes. researchgate.net Various DFT functionals have been employed to investigate the this compound system. For example, the B3LYP functional with the 6-311G++(d,p) basis set has been used to optimize the geometries of acetic acid-water clusters to understand the hydrogen-bond network. aip.org The M06-2X functional is often chosen for kinetics studies, such as the investigation of hydrogen abstraction reactions on methyl acetate. researchgate.net Time-dependent DFT (TDDFT) has been applied to study the hydrogen-bonding dynamics of methyl acetate in its electronically excited states. worldscientific.com DFT calculations have also been instrumental in describing the interaction between cellulose acetate and graphene oxide, indicating that adsorption is facilitated by hydrogen bonding rather than chemical bonding. tandfonline.com

| DFT Functional | System Studied | Focus of Investigation | Reference |

|---|---|---|---|

| B3LYP | Acetic Acid-Water Mixture | Geometry optimization of H-bonded clusters. | aip.org |

| B3LYP-D3 | Methyl Acetate H-Abstraction | Evaluation of methodology for rate coefficient calculations. | researchgate.net |

| M06-2X | Methyl Acetate + Radicals | Calculation of rate coefficients and comparison with literature. | researchgate.net |

| M06-2X / M08-HX | Methyl Acetate H-Abstraction | Optimization of transition state geometries. | princeton.edu |

| B3LYP / M06-2X | Hydrogen Bonds | Correlation of experimental and computed ¹H chemical shifts. | mdpi.com |

The study of the acetate anion (CH₃COO⁻) and its microsolvated clusters provides critical information about the initial steps of solvation and the intrinsic stability of the anion. Anion photoelectron spectroscopy, combined with ab initio calculations, is a powerful technique for this purpose. aip.org These studies measure the electron affinity (EA) and vertical detachment energies (VDEs) of the anion and its clusters. The VDE corresponds to the energy required to remove an electron from the anion without changing its geometry. Theoretical calculations are essential for interpreting the experimental spectra and identifying the structures of the different isomers present. aip.orgwpmucdn.com For the bare acetate anion, the adiabatic detachment energy (ADE), which corresponds to the electron affinity of the acetyloxyl radical, was accurately determined to be 3.250 ± 0.010 eV. wpmucdn.com Studies on dissociative electron attachment (DEA) to acetic acid show the formation of various fragment anions, with processes occurring via shape or Feshbach resonances at different electron energies. aip.orgosti.gov

| Cluster | Experimental TDE/ADE | Calculated ADE | Calculated VDE | Reference |

|---|---|---|---|---|

| CH₃COO⁻ | 3.38 (TDE) / 3.250 (ADE) | 3.25 | 3.47 | wpmucdn.com |

| CH₃COO⁻(H₂O) | 4.08 (TDE) | 3.94 | 4.16 | wpmucdn.com |

| CH₃COO⁻(H₂O)₂ | 4.55 (TDE) | 4.50 | 4.72 | wpmucdn.com |

| CH₃COO⁻(H₂O)₃ | 5.00 (TDE) | 4.97 | 5.19 | wpmucdn.com |

| NaOAc⁻ | 0.39 ± 0.03 (EA) | - | 0.44 ± 0.03 | aip.org |

| NaOAc(H₂O)⁻ | - | - | 0.45 and 0.91 | aip.org |

TDE: Threshold Detachment Energy; ADE: Adiabatic Detachment Energy; VDE: Vertical Detachment Energy; EA: Electron Affinity.

Characterizing the potential energy surface (PES) is fundamental to understanding and predicting the mechanism and kinetics of chemical reactions. For the this compound system, PES calculations have been used to explore reaction pathways for various processes. This includes the hydrogen transfer between two acetic acid molecules in a dimer, where calculations identified a significant energy barrier for the transfer of a hydrogen from the methyl group. researchgate.net The mechanisms and kinetics of reactions between radicals like OH with methyl acetate have been investigated using dual-level direct dynamics methods, where the PES is calculated at one level of theory (e.g., MP2/6-311G(d,p)) and then refined with a higher-level method. acs.orgnih.gov These studies reveal the presence of reactant complexes in attractive wells for hydrogen abstraction channels, indicating a stepwise mechanism. acs.orgnih.gov Similarly, the PES for the neutral hydrolysis of ethyl acetate has been explored to understand the reaction mechanism, identifying the transition state energies for elementary steps. researchgate.net

Multireference Averaged Coupled Pair Functional Theory (MRACPF2)

Anharmonic Effects in Vibrational Modes

In the study of molecular vibrations, the harmonic approximation, which assumes a parabolic potential energy surface, is a common starting point. However, for systems with significant hydrogen bonding and proton mobility, such as this compound, anharmonic effects are crucial for an accurate description of the vibrational spectra. Anharmonicity arises from the fact that the true potential energy surface deviates from a simple parabola, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands.

Computational studies on protonated acetic acid have highlighted the importance of including anharmonicity. acs.org When comparing harmonically calculated vibrational modes with those from molecular dynamics simulations, which inherently include anharmonic effects, researchers observe broader peaks, shifts in peak positions, and the splitting of some vibrational bands. acs.org The inclusion of anharmonicity means the second-order derivative of the potential energy surface is no longer constant, resulting in these broadened and shifted peaks. acs.org Furthermore, couplings between different vibrational modes introduce off-diagonal terms that can cause peak splitting. acs.org

Experimental techniques like near-infrared (NIR) spectroscopy, combined with Density Functional Theory (DFT) calculations, have been used to study the anharmonicity of acetic acid. researchgate.net These studies successfully assigned numerous sharp combination and overtone bands in the NIR spectrum, which were reproduced by anharmonic calculations. researchgate.net Special focus has been given to the overtone bands of the O-H stretching mode, which are particularly sensitive to hydrogen bonding and anharmonicity. researchgate.net Theoretical calculations show that anharmonicity coefficients are generally well-reproduced for intramolecular modes. researchgate.net

A broadband vibrational study of protonated acetic acid using Ne-tagging infrared predissociation spectroscopy identified the lowest-energy conformer, the carbonyl-protonated EZ isomer. The experimental spectra were compared against frequencies calculated at the B2PLYP-D3 level of theory, considering the influence of anharmonicity to achieve accurate assignments.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Experimental Observation (cm⁻¹) | Key Anharmonic Effect |

|---|---|---|---|---|

| O-H Stretch | ~3700 | ~3585 | ~3585 | Significant red-shift due to H-bonding |

| O-H Stretch (1st Overtone) | - | ~7000 | ~6999 | Appearance in NIR spectrum colostate.edu |

| C=O Stretch | ~1880 | ~1855 | ~1784 (scaled) chem-soc.si | Frequency shift and peak broadening acs.org |

| C-H Stretches | ~3100 | ~3000 | ~3000 | Peak splitting due to mode coupling acs.org |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a dynamic picture of the this compound system, allowing for the exploration of its behavior over time, including solvation, intermolecular interactions, and the explicit dynamics of hydrogen bonds.

Classical MD simulations, which use empirical force fields to describe the interactions between atoms, are instrumental in studying the solvation of the this compound system and its interactions with the environment. These simulations can model large systems over nanosecond timescales, providing insights into structural and dynamic properties. researchgate.net

Studies on aqueous solutions of acetate have shown that the anion's carboxylate group forms strong hydrogen bonds with surrounding water molecules. researchgate.net MD simulations reveal that the organic species interact with their environment through both electrostatic and van der Waals forces, and the hydrated system is stabilized by a comprehensive hydrogen-bonding network. researchgate.net In simulations of ionic liquids containing acetate, such as choline (B1196258) acetate, the hydroxyl group of the cation shows significant hydrogen-bonding with the oxygen atoms of the acetate anion. researchgate.net

The accuracy of these simulations is highly dependent on the quality of the force field used. Standard force fields may have limitations, and polarizable force fields are sometimes employed to better capture the electronic response of the ions to their local environment. acs.org For instance, simulations of acetic acid in water have been performed using various force fields to study association processes and the structure of the surrounding solvent. nih.govosti.gov These simulations indicate that acetic acid molecules can form significant hydrogen bonds with water, acting as both proton donors and acceptors. osti.gov

| System | Simulation Method | Key Finding | Source |

|---|---|---|---|

| Acetic Acid in Water | Classical MD | Investigation of intermolecular structure and dissociation using ReaxFF. researchgate.net | researchgate.net |

| Choline Acetate (Ionic Liquid) | Classical MD | Strong hydrogen bonding observed between choline's hydroxyl group and acetate's oxygen atoms. researchgate.net | researchgate.net |

| Acetate in Aqueous Solution | Classical MD | Hydrated interlayer galleries are stabilized by an integrated hydrogen-bonding network. researchgate.net | researchgate.net |

| Protonated Acetic Acid | Q-HOP MD | Observed two regimes: frequent proton swapping with nearby water and free diffusion of the proton. researchgate.net | researchgate.net |

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that calculates the electronic structure and forces "on-the-fly" using Density Functional Theory (DFT). This approach is particularly well-suited for studying processes involving bond breaking and formation, such as the proton transfer and hydrogen bond dynamics in the this compound system.

CPMD simulations have been used to study the double proton transfer (DPT) in the cyclic dimer of acetic acid. nih.gov These simulations reveal a clear, asynchronized DPT mechanism where the process is coupled with several low-energy intermolecular vibrational modes. nih.govnih.gov The barrier for proton transfer is highly dependent on the theoretical approach; classical CPMD simulations yield a barrier of about 4.5 kcal/mol for the acetic acid dimer, which is significantly reduced when nuclear quantum effects are included via path integrals. nih.gov

The introduction of quantum effects through path integral molecular dynamics (PIMD) combined with CPMD leads to significant changes in the thermally averaged molecular geometry, resulting in shorter and more centered hydrogen bonds. nih.goved.ac.uk These advanced simulations provide a detailed picture of the complex interplay between classical thermal motions and quantum mechanical tunneling in proton transfer events. ed.ac.uk

Combined Quantum Mechanical-Molecular Mechanical (QM/MM) methods offer a computationally efficient compromise for studying chemical processes in large, complex systems. In this approach, the chemically active region (e.g., the this compound pair and immediate interacting molecules) is treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent) is described by a more computationally economical MM force field. nih.govaip.org

QM/MM simulations have been successfully applied to study proton transfer reactions involving acetate. For example, the proton transfer between nitroethane and an acetate ion in water was investigated using a QM/MM potential where the solute molecules were treated quantum-mechanically. nih.gov Such simulations are crucial for accurately computing kinetic isotope effects, as they can explicitly treat both electronic and nuclear quantum effects. nih.govacs.org

The choice of the QM/MM partition is critical and can dramatically affect the simulated reactivity. researchgate.netacs.org Studies on water-mediated proton transfer from a photoacid to acetate have shown that the reaction only occurs when the hydrogen bond network immediately surrounding the reactive system is included in the QM region. researchgate.netacs.org This highlights the necessity of a full QM description of the local solvation environment to accurately stabilize the charge-separated species formed during proton transfer. acs.org Furthermore, QM/MM simulations have been used to benchmark more approximate QM methods against higher-level calculations for systems like a protonated acetic acid transferring a proton to another acetic acid via a water molecule. researchgate.net

Car-Parrinello Molecular Dynamics (CPMD) for Hydrogen Bond Dynamics

Theoretical Models for Reaction Kinetics and Dynamics

Understanding the rates and mechanisms of reactions involving this compound, such as proton transfer, requires sophisticated theoretical models that can accurately describe the potential energy surface and the dynamics of the reaction.

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. It assumes that the rate is determined by the flux of reacting species through a dividing surface (the transition state) that separates reactants from products. researchgate.net However, conventional TST has limitations, such as the "no-recrossing" assumption and its reliance on a single transition state structure. nih.gov

Variational Transition State Theory (VTST) improves upon TST by optimizing the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant, thereby minimizing the effects of trajectory recrossing. researchgate.net This is particularly important for reactions with low activation barriers or at high temperatures. nih.gov Canonical Variational TST (CVT) is a specific implementation where the rate coefficient is minimized to maximize the Gibbs free energy along the reaction path. researchgate.net

For reactions involving significant tunneling, such as proton transfer, multidimensional tunneling corrections (e.g., small-curvature tunneling, SCT) are often incorporated into VTST calculations. researchgate.net These methods have been applied to a wide range of reactions, including proton transfers from carboxylic acids. uc.pt More advanced methods like the multi-structure all-structure approach account for the contributions of multiple conformers of the reactants and the transition state, which is crucial for flexible molecules. The intersecting-state model (ISM), when used with TST and a semiclassical tunneling correction, has successfully calculated proton-transfer rates for diverse systems, including carboxylic acids, without adjustable parameters. uc.pt

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy is a cornerstone in the study of this compound, providing detailed information on its bonding, structure, and the influence of its environment.

Infrared (IR) spectroscopy is particularly sensitive to the formation of hydrogen bonds, which significantly alter the vibrational frequencies of the involved functional groups. In studies of acetate and its esters, the carbonyl (C=O) stretching vibration is a powerful probe of hydrogen bonding interactions.

When methyl acetate is dissolved in water, its C=O stretching infrared band splits into a doublet. acs.orgresearchgate.net This splitting arises from the equilibrium between two distinct solvated species: one where the methyl acetate's carbonyl oxygen is hydrogen-bonded to a single water molecule (1hb) and another where it is bonded to two water molecules (2hb). acs.orgresearchgate.net Similar effects are observed in other protic solvents like methanol, where methyl acetate can exist in zero, one, or two hydrogen-bonded states. nih.gov

The strength and nature of the hydrogen bond influence the magnitude of the frequency shift. For instance, in a study of methyl acetate in trifluoromethane, a C-H···O type hydrogen bond was observed, leading to a red shift in the C=O vibrational frequency. In aqueous solutions, the formation of hydrogen bonds with the carbonyl oxygen leads to significant bathochromic (red) shifts of the C=O stretch band. nih.gov The strength of the hydrogen bond is correlated with these shifts; stronger bonds generally cause larger shifts to lower wavenumbers. acs.orgnih.gov

Research on copper hydroxy acetate has also utilized IR spectroscopy to identify carboxyl group vibrations, noting that the presence of hydrogen bonding between the non-coordinated oxygen atom and water can influence the spectral features. researchgate.net Theoretical studies using Density Functional Theory (DFT) have complemented these experimental findings by calculating the vibrational frequencies of the acetate group in various states, such as in the acetic acid dimer, confirming the influence of hydrogen bonding on the molecular structure and spectrum. researchgate.net

Table 1: Hydrogen-Bonded States of Methyl Acetate and Their Spectroscopic Signatures

| System | Hydrogen-Bonded States | Spectroscopic Observation | Reference |

|---|---|---|---|

| Methyl Acetate in D2O | Bonded to one (1hb) or two (2hb) water molecules | Splitting of the C=O stretching band into a doublet | acs.orgresearchgate.net |

| Methyl Acetate in Methanol | Zero (0hb), one (1hb), or two (2hb) H-bonds | Distinct C=O stretching frequencies for each state | nih.gov |

| Methyl Acetate in Trifluoromethane | C-H···O hydrogen bond with solvent | Red-shifted C=O stretching band |

The fundamental process of proton transfer (PT) in reactions involving acetate has been elucidated using ultrafast laser techniques. Studies on the reaction between a photoacid, 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HPTS), and acetate in aqueous solutions utilize femtosecond mid-infrared laser pulses to probe the vibrational responses of the reactants and the hydrated proton in real-time. acs.orgamolf.nlamolf.nl

These experiments reveal that proton transfer is not a simple, single-step event but occurs within a distribution of hydrogen-bonded reaction complexes. acs.orgamolf.nlresearchgate.net These complexes differ by the number of water molecules separating the acid and the acetate base, with this number ranging from zero (a direct contact pair) to as many as five. acs.orgamolf.nl This structural variety, combined with a strongly distance-dependent PT rate, is responsible for the highly non-exponential reaction kinetics observed. acs.orgresearchgate.net The rate of proton transfer decreases by a factor of approximately 5 for each additional water molecule separating the donor and acceptor. amolf.nl

The use of both H₂O and D₂O solutions in these studies provides crucial information on the kinetic isotope effect (KIE), which is the ratio of the reaction rate in H₂O to that in D₂O. acs.orgamolf.nl The observed KIE values suggest an adiabatic proton transfer mechanism, where solvent fluctuations play a key role in creating the necessary hydrogen-bond configuration and solvent polarization to facilitate the transfer, rather than quantum tunneling. amolf.nlamolf.nl

Table 2: Key Findings from Femtosecond Mid-IR Studies of Proton Transfer to Acetate

| Finding | Description | Reference |

|---|---|---|

| Reaction Mechanism | Proton transfer occurs in a distribution of complexes with 0-5 intervening water molecules. | acs.orgamolf.nlresearchgate.net |

| Reaction Kinetics | Highly non-exponential due to the distribution of donor-acceptor distances. | acs.org |

| Kinetic Isotope Effect (KIE) | A KIE of ~1.5 for the overall reaction suggests an adiabatic transfer mechanism, not dominated by tunneling. | amolf.nlamolf.nl |

| Fastest PT Component | A component with a time constant of ~150 fs is assigned to PT within pre-formed hydrogen-bonded HPTS-acetate complexes. | amolf.nl |

Time-resolved infrared (IR) pump-probe spectroscopy is a powerful method for investigating the vibrational dynamics and energy relaxation of solutes. For acetate in heavy water (D₂O), this technique has been used to monitor the vibrational dynamics of the asymmetric carboxylate (COO⁻) stretching mode. researchgate.netrsc.org

The pump-probe signal reveals a decay process that is described by a double exponential function, with time constants of approximately 200 femtoseconds (fs) and 2.6 picoseconds (ps). researchgate.netrsc.org These time constants are found to be the same for both the asymmetric and symmetric COO⁻ stretching modes. researchgate.netrsc.org In addition to the decay, the signal also contains an oscillatory component. researchgate.netrsc.org The Fourier transform of this oscillation shows a band around 80 cm⁻¹, indicating that the COO⁻ asymmetric stretching mode is coupled to a low-frequency vibrational mode. researchgate.netrsc.org Quantum chemistry calculations suggest that this low-frequency mode corresponds to the asymmetric stretching of the hydrogen bond in a bridged complex formed between one acetate ion and one D₂O molecule. researchgate.netrsc.org

Broader studies on hydrogen-bonded systems, including methyl acetate and acetic acid, show that vibrational energy relaxation (VER) is highly sensitive to the formation of hydrogen bonds. acs.orgnih.gov The formation of solute-solvent hydrogen-bonded complexes accelerates VER, an effect attributed to the increased density of vibrational states that can accept the energy. acs.orgnih.gov

Table 3: Vibrational Dynamics of Acetate in D₂O from IR Pump-Probe Spectroscopy

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Decay Time Constant 1 | ~200 fs | Component of vibrational energy relaxation. | researchgate.netrsc.org |

| Decay Time Constant 2 | ~2.6 ps | Component of vibrational energy relaxation. | researchgate.netrsc.org |

| Oscillatory Component Frequency | ~80 cm⁻¹ | Coupling between COO⁻ stretch and H-bond asymmetric stretch in an acetate-D₂O complex. | researchgate.netrsc.org |

Two-dimensional infrared (2D-IR) spectroscopy provides unparalleled detail about the dynamics of molecular structures and their interconversion. This technique has been applied to analyze the solvation dynamics of methyl acetate in heavy water. acs.orgnih.gov The 2D-IR spectra confirm the existence of an equilibrium between methyl acetate molecules hydrogen-bonded to one and two water molecules, respectively. acs.orgresearchgate.net The technique allows for the characterization of the structure and dynamics of the water molecules bound to the methyl acetate, enabling an accurate description of the kinetics of the exchange process and the lifetime of the hydrogen bond. nih.gov

In methanol, 2D-IR spectroscopy was used to determine the rate constants for the chemical exchange between the different hydrogen-bonded states (0hb, 1hb, and 2hb) of methyl acetate. nih.gov The exchange between the dominant 0hb and 1hb states was found to have a relaxation rate constant of 0.14 ps⁻¹. nih.gov

Furthermore, dual-frequency 2D-IR has been employed to track vibrational excitation transfer along hydrogen-bond pathways in a complex of methyl acetate and 4-cyanophenol. rsc.org This work demonstrated that vibrational relaxation of the carbonyl mode is more efficient in hydrogen-bonded complexes compared to free methyl acetate molecules, and that the energy transfer pathways differ depending on the number of hydrogen bonds. rsc.org

Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert host (the matrix) at low temperatures. This method allows for the study of individual molecules and their weakly-bound complexes, free from the complexities of a liquid or gas phase environment.

The hydrogen-bonded complexes between methyl acetate and water have been investigated using IR spectroscopy in an argon matrix. tandfonline.com The complex band patterns observed for the ester's C=O stretch and the water's vibrational modes were explained by the co-existence of 1:1, linear 1:2 (one methyl acetate, two waters), and linear 2:1 (two methyl acetates, one water) hydrogen-bonded complexes. tandfonline.com Formation of a hydrogen bond with the carbonyl oxygen of the ester leads to a red shift of the C=O stretching frequency. josorge.com Studies on the thermal decomposition of 2-azidoethyl acetate also utilized matrix isolation IR to identify reaction products like ethene, methanimine, and carbon dioxide. acs.org

Table 4: Hydrogen-Bonded Complexes of Methyl Acetate Identified in Argon Matrix

| Complex Stoichiometry (Methyl Acetate:Water) | Evidence | Reference |

|---|---|---|

| 1:1 | Analysis of complex band patterns in the C=O and water vibrational regions. | tandfonline.com |

| 1:2 (linear) | Analysis of complex band patterns in the C=O and water vibrational regions. | tandfonline.com |

| 2:1 (linear) | Analysis of complex band patterns in the C=O and water vibrational regions. | tandfonline.com |

Two-Dimensional Infrared (2D-IR) Spectroscopy for Solvation Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei, providing rich structural information. Proton (¹H) NMR is particularly useful for organic molecules like those containing acetate.

The ¹H NMR spectrum of methyl acetate is relatively simple and serves as a clear example of chemical shift. pressbooks.pub It shows two distinct signals, corresponding to the two types of chemically non-equivalent protons in the molecule. jove.com

Acetate Protons (CH₃-C=O): The protons of the methyl group attached to the carbonyl carbon are shielded to a certain extent and typically appear as a singlet at a chemical shift (δ) of around 2.05-2.1 ppm. pressbooks.pubjove.com

Methoxy Protons (O-CH₃): The protons of the methyl group attached to the oxygen atom are more deshielded due to the electronegativity of the oxygen. pressbooks.pub This results in a downfield shift, with their signal appearing as a singlet around δ 3.65-3.7 ppm. pressbooks.pubjove.com

There is no spin-spin coupling observed in the spectrum of methyl acetate because the two groups of protons are separated by more than three bonds, leading to the appearance of singlets for both signals. pressbooks.pub In related molecules like ethyl acetate, spin-spin coupling is observed between the protons of the ethyl group, resulting in more complex splitting patterns (a triplet and a quartet). wikipedia.org

¹³C NMR has also been used to study acetate, for instance, to monitor its metabolism in biological systems by tracing the incorporation of ¹³C-labeled acetate into other molecules. nih.gov

Table 5: Characteristic ¹H NMR Chemical Shifts for Methyl Acetate

| Proton Group | Typical Chemical Shift (δ) | Splitting Pattern | Reason for Shift | Reference |

|---|---|---|---|---|

| Acetate Methyl (CH₃CO-) | ~2.1 ppm | Singlet | Adjacent to carbonyl group. | jove.com |

| Methoxy Methyl (-OCH₃) | ~3.7 ppm | Singlet | Adjacent to electronegative oxygen atom (deshielded). | jove.com |

1H and 13C NMR for Structural Elucidation and Intermolecular Interactions

Photoelectron Spectroscopy of Anionic Forms and Hydration Shells

Photoelectron spectroscopy (PES) performed on anions provides fundamental insights into their electronic structure and stability. nih.govcas.cz This technique involves detaching an electron from an anion using a photon of known energy and measuring the kinetic energy of the ejected electron. This allows for the determination of electron binding energies.

Low-temperature PES studies of the acetate anion (CH₃COO⁻) have been instrumental in accurately determining the electron affinity of the corresponding acetyloxyl radical (CH₃COO•). nih.govcas.cz Experiments conducted at room temperature show a featureless spectrum, but upon cooling the ions to as low as 20 K, a well-resolved vibrational progression is observed. nih.govcas.cz This progression is assigned to the OCO bending mode, and its analysis yields a precise electron affinity of 3.250 ± 0.010 eV. nih.govcas.cz This finding is supported by ab initio calculations, which also show a significant decrease in the OCO angle upon electron detachment, consistent with the observed vibrational activity. cas.cz

Furthermore, PES is a valuable tool for investigating the microsolvation of ions, which bridges the gap between the gas phase and bulk solution. By studying clusters of an ion with a controlled number of solvent molecules, one can dissect the solute-solvent interactions at a molecular level. cas.czwpmucdn.com A combined PES and computational study on hydrated acetate anions, CH₃CO₂⁻(H₂O)n where n=1-3, revealed how water molecules interact with the ion. cas.czpnnl.gov The results showed that the first water molecule binds to the carboxylate group in a bidentate fashion. cas.czpnnl.gov For larger clusters (n=2 and 3), both water-water and water-carboxylate interactions are present. pnnl.gov The spectra also show that the electron binding energy increases with each added water molecule, indicating stabilization of the anion by the hydration shell. The incremental increase in binding energy is largest for the first water molecule (0.70 eV) and smaller for the second (0.47 eV) and third (0.45 eV) water molecules. wpmucdn.com

| Cluster | Threshold Detachment Energy (TDE) (eV) | Incremental Stabilization (eV) |

|---|---|---|

| CH₃CO₂⁻ | 3.38 | - |

| CH₃CO₂⁻(H₂O)₁ | 4.08 | 0.70 |

| CH₃CO₂⁻(H₂O)₂ | 4.55 | 0.47 |

| CH₃CO₂⁻(H₂O)₃ | 5.00 | 0.45 |

High-Resolution Microwave Spectroscopy for Gas-Phase Structures

High-resolution microwave spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. rsc.orgrsc.org By measuring the rotational transitions of a molecule, one can obtain its rotational constants, which are directly related to its moments of inertia and thus its structure.

Studies on acetic acid (CH₃COOH) using this method have provided detailed structural parameters. aip.org Re-examination of the microwave spectra of CH₃COOH and its deuterated isotopologue CD₃COOH allowed for the identification of numerous new transitions. aip.org This led to a precise determination of the barrier to internal rotation of the methyl group, which was found to be 480.8 ± 0.5 cal/mole for CH₃COOH. aip.org Stark effect measurements on the rotational transitions also yielded the dipole moment components. aip.org

The technique has been extended to study the hydrates of acetic acid, providing direct structural information on the hydrogen-bonding interactions with water. rsc.orgrsc.orgresearchgate.net High-resolution microwave spectra of the monohydrate (CH₃COOH–H₂O) and dihydrate (CH₃COOH–(H₂O)₂) were recorded using a pulsed nozzle Fourier transform microwave spectrometer. rsc.orgrsc.org The determined rotational and centrifugal distortion constants confirmed that the water molecules bind to the carboxylic group, forming hydrogen-bonded ring complexes. rsc.orgrsc.org A notable finding was the consistent decrease in the barrier to internal rotation of the methyl group upon hydration, from 168.16 cm⁻¹ in the monomer to 138.396 cm⁻¹ in the monohydrate and 118.482 cm⁻¹ in the dihydrate. rsc.org This trend suggests that the strength of the hydrogen bonding correlates with the decrease in the rotational barrier. rsc.org

| Species | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | V₃ Barrier (cm⁻¹) |

|---|---|---|---|---|

| Acetic Acid Monomer | 9673.6 | 3799.3 | 2776.8 | 168.16 |

| Acetic Acid Monohydrate | 4561.4585 | 1772.3683 | 1323.3644 | 138.396 |

| Acetic Acid Dihydrate | 2949.7711 | 1345.5487 | 991.6062 | 118.482 |

X-ray Absorption Spectroscopy for Ion-Carboxylate Interactions

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of matter. nih.gov By tuning the X-ray energy to an absorption edge of a specific element (like the oxygen K-edge), one can selectively study the environment around that atom. rsc.org

XAS has been effectively used to study ion-carboxylate interactions in aqueous acetate solutions. aip.org A study using oxygen K-edge XAS, along with X-ray Emission Spectroscopy (XES) and Resonant Inelastic X-ray Scattering (RIXS), characterized the effect of different monovalent cations (Na⁺, Li⁺, K⁺, NH₄⁺) on acetate. aip.orgresearchgate.net The spectra revealed ion-dependent effects, which were attributed to modifications of the local electronic structure of the carboxylate group due to ion pairing. aip.org By exciting the carboxylate's oxygen resonance specifically, these techniques can selectively probe the interactions between the cation and the acetate's functional group. aip.org

In a study of copper acetate, X-ray Absorption Near Edge Structure (XANES), a region of the XAS spectrum, was used to characterize the chemical bonding. researchgate.net The copper K-edge XANES spectrum of copper acetate showed distinct features, including a weak pre-edge peak and a strong white line with two shoulders, which are characteristic of the local coordination environment and oxidation state of the copper ion interacting with the acetate ligands. researchgate.net Such studies are crucial for understanding the nature of metal-ligand bonding in a variety of contexts, from coordination chemistry to materials science. nih.gov

| System | Spectroscopic Probe | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| Aqueous Acetate with various cations (Na⁺, Li⁺, K⁺, NH₄⁺) | Oxygen K-edge XAS/RIXS | Cation-dependent changes in the oxygen K-edge spectra. | Probes direct ion pairing with the carboxylate group and modifications to the hydrogen bond network. | aip.org |

| Copper Acetate | Copper K-edge XANES | Distinct spectral features (pre-edge, white line, shoulders). | Provides a fingerprint of the Cu(II) oxidation state and its coordination environment with acetate ligands. | researchgate.net |

| Aqueous Zinc Acetate | Oxygen K-edge XAS/XES | Site-selective spectra reveal the influence of zinc and water on acetate's electronic structure. | Characterizes the local electronic structure of the acetate ion in solution. | rsc.org |

Reaction Mechanisms and Kinetics Involving Hydron;acetate

Hydrogen Abstraction Reactions

Hydrogen abstraction is a critical elementary step in the oxidation and combustion of organic molecules. For hydron (B225902);acetate (B1210297), abstraction can occur from either the methyl group (-CH₃) or the acidic carboxyl group (-OH). The kinetics and preferred site of abstraction are highly dependent on the abstracting radical and the reaction conditions. These reactions are particularly relevant to atmospheric chemistry and the combustion of biofuels, where esters like methyl acetate serve as model compounds. princeton.eduresearchgate.netnih.gov

The kinetics of hydrogen abstraction from hydron;acetate and its ester analogue, methyl acetate, have been investigated theoretically for several key radicals found in combustion and atmospheric environments. princeton.edunih.gov The hydroxyl radical (OH) is often the most significant initiator of oxidation under atmospheric conditions. acs.org Studies show that for the reaction between the OH radical and acetic acid, the primary mechanism involves the abstraction of the acidic hydrogen from the carboxyl group. acs.org

Theoretical studies on methyl acetate, a proxy for biodiesel fuel, predict that reactions involving the OH radical have the highest rates among the five principal radicals (H, O(³P), OH, CH₃, and HO₂), while those initiated by the hydroperoxy radical (HO₂) are the slowest. princeton.eduosti.govprinceton.edu Abstraction from both the acetyl methyl group and the ester methyl group in methyl acetate contributes to fuel consumption, as the rate coefficients are similar. princeton.eduosti.govprinceton.edu In the case of acetic acid itself, the dominant reaction channel with OH radicals at temperatures up to 850 K is the abstraction of the acidic hydrogen; above this temperature, abstraction from the methyl group becomes slightly more dominant. polimi.it

The rate coefficients for hydrogen abstraction reactions are highly dependent on temperature. For the reaction of OH radicals with both acetic acid and isopropyl acetate, studies have observed a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. acs.orgtandfonline.com This behavior is often attributed to the formation of a weakly bound pre-reaction complex. tandfonline.com

Theoretical calculations of rate coefficients over a broad temperature range (e.g., 250–3500 K) are crucial for accurate combustion modeling. nih.gov These calculations often include corrections for quantum tunneling and hindered internal rotations. nih.gov Furthermore, the inclusion of anharmonic corrections has been shown to be significant; it consistently lowers the calculated rate coefficients for all elementary abstraction reactions involving methyl acetate. researchgate.netnih.gov The effect of anharmonicity is most pronounced at higher temperatures, with the reaction involving O₂(³Σg) being the most affected. researchgate.netnih.gov

This compound and its simple esters, particularly methyl acetate and ethyl acetate, are considered important prototype molecules for studying the combustion of biodiesels. researchgate.netnih.gov Biodiesels are primarily composed of fatty acid methyl esters, and understanding the initial steps of their oxidation is key to developing accurate kinetic models for engine design and efficiency. princeton.edu

Hydrogen abstraction by small radicals like H, O, and OH is a rate-determining chain-branching reaction that initiates the combustion process. researchgate.net The radicals produced from the initial abstraction (e.g., •CH₂COOH or CH₃COO•) undergo further reactions, leading to the complex chemical network characteristic of combustion. princeton.edu Therefore, detailed studies of these initial abstraction reactions provide fundamental data necessary for predicting ignition delay, flame speed, and pollutant formation in the combustion of biofuels. researchgate.netresearchgate.net

Temperature Dependence and Anharmonic Corrections on Rate Coefficients

Nucleophilic Substitution Pathways

In the context of nucleophilic substitution, this compound, or more commonly its conjugate base, the acetate ion (CH₃COO⁻), functions as a nucleophile. A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient atom (an electrophile) to form a new covalent bond. libretexts.org The acetate ion can participate in substitution reactions through different mechanisms, primarily distinguished by whether the bond-breaking and bond-forming steps are simultaneous or sequential.

A single-step concerted mechanism, known as an Sₙ2 (substitution, nucleophilic, bimolecular) reaction, involves the nucleophile attacking the electrophilic carbon at the same time as the leaving group departs. libretexts.orgpearson.com This process proceeds through a single transition state with no intermediate. Such mechanisms are typical for primary and some secondary substrates. solubilityofthings.com

The acetate ion can act as a nucleophile in Sₙ2 reactions. For instance, it can attack an electrophile like chloromethane, displacing the chloride leaving group to form methyl acetate. Another example is found in nucleophilic aromatic substitution (SₙAr), where certain reactions are now understood to proceed via a concerted (cSₙAr) mechanism. nih.gov Studies have suggested that the displacement of a chloride from a 4-chlorobenzoyl CoA model compound by the acetate ion proceeds via such a concerted pathway. nih.gov Similarly, the reaction of 2,4-dinitrophenyl acetate with hydrazine (B178648) in methanol (B129727) occurs through a concerted mechanism involving acyl-oxygen cleavage. eijas.comresearchgate.net

Nucleophilic substitution can also occur via a two-step mechanism known as Sₙ1 (substitution, nucleophilic, unimolecular). solubilityofthings.com This pathway is characterized by the initial, slow departure of the leaving group, which forms a planar carbocation intermediate. libretexts.orgsolubilityofthings.com In the second, rapid step, the nucleophile attacks the highly reactive carbocation to form the final product. libretexts.org

This mechanism is favored for tertiary substrates because they form more stable carbocations. A classic example involves the reaction between the acetate ion and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). libretexts.org The chloride anion first leaves, forming a tertiary carbocation. Subsequently, the acetate nucleophile attacks this intermediate to yield the substitution product. libretexts.org In cases where acetic acid itself is used as a neutral nucleophile and solvent (a process called solvolysis), the reaction also proceeds via an Sₙ1 mechanism. libretexts.orgpressbooks.pub A notable feature of reactions involving carbocation intermediates is the possibility of rearrangement, where a hydride or alkyl group shifts to form a more stable carbocation before the nucleophile attacks. libretexts.orgpressbooks.pub

Table of Compounds

Single-Step Concerted Mechanisms

Catalytic Reactions Involving this compound Species

The acetate ion, a key component of this compound, plays a significant and multifaceted role in various catalytic reactions. Its involvement ranges from acting as a ligand that modulates the properties of a metal center to directly participating in the reaction mechanism.

Homogeneous Catalysis (e.g., Cupric Acetate in Hydrogenation)

Cupric acetate has been identified as a homogeneous catalyst for hydrogenation reactions in aqueous solutions. cdnsciencepub.comcdnsciencepub.com Notably, it can catalyze the reduction of dichromate by hydrogen. cdnsciencepub.comcdnsciencepub.com The kinetics of this reaction are independent of the dichromate concentration but are directly proportional to the partial pressure of hydrogen and nearly proportional to the concentration of cupric acetate. cdnsciencepub.comcdnsciencepub.com This catalytic activity stems from the ability of cupric acetate to activate molecular hydrogen, likely through the formation of a complex. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the formation of a cupric acetate-hydrogen complex as the rate-determining step. cdnsciencepub.com This same principle of homogeneous activation of molecular hydrogen by cupric acetate has been a subject of study since the 1950s, with early work implicating a copper hydride intermediate. pnas.org

The catalytic activity of cupric complexes in homogeneous hydrogenation is influenced by the nature of the ligands, with the catalytic activities of cupric complexes decreasing in the order: butyrate, propionate (B1217596) > acetate > SO4− > Cl− > H2O. researchgate.net The hydrogenation of ethyl acetate, a model reaction for copper-based catalysis, is sensitive to the copper particle size in heterogeneous systems, with surface-normalized activity increasing with particle size up to about 10 nm. researchgate.net Promoters like manganese oxide can significantly enhance the activity and stability of copper catalysts in such reactions. researchgate.net

Role of this compound in Catalyst Performance

The acetate ligand is crucial in modulating the performance of various catalysts. In palladium-catalyzed reactions, for instance, the acetate ligand can have multiple roles. It can act as an inner-sphere base to facilitate C-H activation through a concerted metalation-deprotonation (CMD) mechanism. nih.govresearchgate.net This cooperative action between the acetate ligand, a directing group on the substrate, and the palladium catalyst is vital for controlling reactivity, regioselectivity, and stereoselectivity. nih.gov The presence of acetate can also influence the transition between different C-H activation mechanisms. researchgate.net

In cobalt-based autoxidation catalysts, the exchange of acetate ligands with hydroxyl ligands can significantly alter the electronic properties and reactivity of the cobalt centers. acs.orgfigshare.com This substitution increases the electron density on the cobalt, which in turn affects the free energies of key reaction steps. acs.org Ligands, including acetate, can also enhance the solubility and stability of catalysts, thereby increasing the concentration of active species in the reaction. nih.gov In the synthesis of vinyl acetate, alloying palladium with gold modifies the reaction mechanism and enhances catalytic activity and selectivity. researchgate.net

Formation and Dissociation Kinetics in Reaction Systems

The formation and dissociation of acetate-containing species are critical kinetic steps in many catalytic cycles. In the palladium-catalyzed acetoxylation of alkynes, the acetate ligand is involved in bringing the acetic acid reagent close to the metal center, acting as a base, and facilitating catalyst regeneration. nih.gov The dissociation of a carboxylate-bridged palladium dimer to a more reactive monometallic species can be the rate-limiting step under certain conditions. researchgate.net

The kinetics of the reaction between cupric acetate and molecular hydrogen in aqueous solution have been found to be second order, being proportional to the concentrations of both cupric acetate and molecular hydrogen. researchgate.net The rate of this reaction is independent of the surface of the reaction vessel and the concentrations of sodium acetate and acetic acid. researchgate.net In the catalytic pyrolysis of methyl acetate over H-ZSM-5 zeolites, the dissociation reactions of methyl acetate have significantly lower energy barriers compared to conventional pyrolysis. polyu.edu.hk Theoretical studies on the hydrogen abstraction from methyl acetate by various radicals have provided detailed kinetic data, showing that reactions with the OH radical are the fastest. princeton.edu

The dissociation of acetic acid itself is a key equilibrium. The kinetics of this dissociation can be studied using techniques like voltammetry, where the steady-state current is dependent on both the equilibrium constant (Keq) and the forward rate constant (kf). acs.org

Equilibrium and Non-equilibrium Reaction Kinetics

Both equilibrium and non-equilibrium kinetics are important in understanding reactions involving acetate. In the catalyzed hydrolysis of p-nitrophenyl acetate, at high catalyst concentrations, the rate constant can decrease due to the establishment of an equilibrium involving the anion of the substrate. cdnsciencepub.com The esterification of acetic acid with nopol (B1679846) to form nopyl acetate is a reaction where the equilibrium composition is a weak function of temperature, and the reaction can be described by a second-order kinetic model. scielo.org.co

Non-equilibrium phenomena are particularly relevant in complex systems. For example, in the self-assembly of polyelectrolyte complexes, the system can become kinetically trapped in metastable non-equilibrium states. aip.orgaip.org The transitions between these kinetically trapped states and the thermodynamically stable states define a non-equilibrium assembly process. aip.orgaip.org Similarly, the solidification of sodium acetate trihydrate exhibits non-equilibrium behavior such as undercooling and recalescence, which can be modeled using source-based kinetics. researchgate.net

In the context of catalysis, the reaction of acetate anions with aromatic isocyanates leads to the irreversible formation of deprotonated amide species, which are the true active catalysts in a nucleophilic anionic mechanism. acs.org This represents a shift from the initial equilibrium involving the acetate precatalyst to a new catalytic cycle. The study of the oxidation of hydrogen bromide by cobalt(III) acetate in acetic acid reveals complex equilibria involving the formation of Co(II)Brn and Mn(II)Brn complexes, which inhibit the oxidation by lowering the bromide concentration. acs.orgnih.gov

The table below summarizes the key kinetic parameters for selected reactions involving acetate species.

| Reaction | Catalyst/System | Key Kinetic Findings | Reference |

| Hydrogenation of Dichromate | Cupric Acetate (Homogeneous) | Rate is independent of dichromate concentration, directly proportional to H₂ partial pressure, and nearly proportional to cupric acetate concentration. The activation energy is 24,600 cal/mol. | cdnsciencepub.com, cdnsciencepub.com |

| Reaction of Cupric Acetate with H₂ | Aqueous Solution (Homogeneous) | Second-order reaction, with the rate proportional to both cupric acetate and molecular hydrogen concentrations. The activation energy is 24,200 cal/mol. | researchgate.net |

| Hydrogenation of Ethyl Acetate | Cu/C (Heterogeneous) | The surface-normalized activity increases with Cu particle size up to 10 nm. The apparent activation energy is ~94 kJ/mol, independent of particle size. | researchgate.net |

| Catalytic Pyrolysis of Methyl Acetate | H-ZSM-5 Zeolite | Energy barriers for dissociation reactions are significantly decreased compared to gas-phase pyrolysis. | polyu.edu.hk |

| Esterification of Acetic Acid with Nopol | Sulfuric Acid (Homogeneous) | The reaction follows a second-order kinetic model. The forward reaction rate and equilibrium constants increase with temperature. The activation energy for the forward reaction is 28.08 kJ/mol. | scielo.org.co |

| Oxidation of Hydrogen Bromide | Cobalt(III) Acetate | The reaction is inhibited by Mn(OAc)₂ and Co(OAc)₂, which form complexes with bromide. The kinetics show a new pathway in the presence of M(II)Brn. | acs.org, nih.gov |

Acid Base Properties and Proton Transfer Dynamics

Brønsted-Lowry Acidity and Conjugate Base Formation

According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. jove.comebsco.com In an aqueous solution, acetic acid (CH₃COOH) acts as a Brønsted-Lowry acid by donating a proton to a water molecule, which in turn acts as a Brønsted-Lowry base. jove.comwikipedia.org This reaction results in the formation of the acetate (B1210297) ion (CH₃COO⁻), the conjugate base of acetic acid, and the hydronium ion (H₃O⁺), the conjugate acid of water. utexas.edu

The reaction is represented as: CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺ wikipedia.org

The acetate ion is thus the conjugate base of acetic acid, and acetic acid is the conjugate acid of the acetate ion. utexas.edu This equilibrium is central to the behavior of acetate in aqueous solutions. wikipedia.org Strong Brønsted-Lowry acids have a high tendency to donate a proton, resulting in a weak conjugate base. Conversely, weak Brønsted-Lowry acids have a lower tendency to donate a proton, leading to a strong conjugate base. byjus.com

Acid Dissociation Constants (pKa) and Equilibrium Calculations

The strength of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value, which is the negative logarithm of Ka. byjus.comwikidoc.org A lower pKa value signifies a stronger acid, indicating a greater tendency to donate a proton. byjus.com For acetic acid, the pKa is approximately 4.76 at 25°C. wikidoc.orglardbucket.org This value indicates that acetic acid is a weak acid. byjus.com

The equilibrium for the dissociation of acetic acid in water is: HA(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A⁻(aq) purdue.edu

The acid dissociation constant (Ka) expression is: Ka = [H₃O⁺][A⁻] / [HA] purdue.edu

This equation can be rearranged to calculate the hydronium ion concentration and, consequently, the pH of the solution. purdue.edu

Table of pKa Values for Selected Acids

| Compound | Formula | pKa value |

|---|---|---|

| Acetic acid | CH₃COOH | 4.756 lardbucket.orglibretexts.org |

| Benzoic acid | C₆H₅COOH | 4.204 lardbucket.orglibretexts.org |

| Formic acid | HCOOH | 3.75 byjus.com |

| Hydrofluoric acid | HF | 3.20 lardbucket.orglibretexts.org |

Intermolecular Proton Transfer Mechanisms in Aqueous Solutions

The transfer of a proton from an acid to a base in an aqueous solution is a complex process influenced by the surrounding water molecules.

Research indicates that proton transfer between an acid and acetate in aqueous solutions can occur over significant distances, facilitated by chains of hydrogen-bonded water molecules, often referred to as "water wires". amolf.nlcapes.gov.brnih.gov This mechanism is akin to the Grotthuss mechanism, where protons are conducted through a network of water molecules. amolf.nlcapes.gov.brnih.gov At high concentrations of the base, the rate of proton transfer is not limited by diffusion but by the Grotthuss-like conduction of the proton through these water chains. amolf.nlcapes.gov.brnih.gov This long-range proton transfer requires a specific, activated solvent configuration to facilitate the charge transfer. capes.gov.brnih.gov Ab initio molecular dynamics simulations have provided evidence for a Grotthuss diffusion mechanism in systems containing acetate, which helps to explain their significant ionic conductivity. rsc.orgresearchgate.net

The rate of proton transfer is highly dependent on the distance between the acid and the base. amolf.nlnih.gov Studies have shown that the reaction occurs within a range of complexes where the acid and base are separated by a varying number of water molecules, from zero to as many as five. amolf.nlnih.gov This distribution of distances, coupled with a strongly distance-dependent transfer rate, results in highly non-exponential reaction kinetics. amolf.nlnih.gov The rate of proton transfer decreases significantly with each additional water molecule in the chain separating the acid and base. amolf.nl One study found that the rate decreases by a factor of 5 for each intervening water molecule. amolf.nl Time-resolved mid-IR kinetics of the reaction between a photoacid and acetate have been successfully modeled using a Gaussian rate function that depends on the distance, which represents the length of the water wires connecting the acid-base pair. nih.govamolf.nl

Water molecules play a crucial role in assisting proton transfer. amolf.nlnih.gov They are not merely a passive medium but actively participate in the reaction. Solvent fluctuations are essential for creating the correct hydrogen-bond configuration and solvent polarization to enable the transfer. amolf.nlnih.gov The transfer of a proton induces a significant change in polarity, and the surrounding water molecules rearrange to stabilize the resulting charged species. amolf.nl Ab initio molecular dynamics simulations have shown that solvating water molecules are fundamental in assisting proton transfer by stabilizing the negative charge on the oxygen of the acid as the proton dissociates. acs.orgnih.gov The inclusion of solvent water molecules around the proton-accepting acetate is critical for simulating the proton transfer event. acs.orgnih.gov

Substituting hydrogen with its heavier isotope, deuterium (B1214612) (D), can provide insights into the proton transfer mechanism. The kinetic isotope effect (KIE), the ratio of the reaction rate with hydrogen to that with deuterium, for the proton transfer between a photo-acid and acetate has been determined to be around 1.5. amolf.nlnih.gov This relatively small KIE suggests that quantum tunneling does not play a major role in this specific proton transfer. amolf.nlnih.gov Instead, the transfer is better described by an adiabatic process where solvent fluctuations are key. amolf.nlnih.gov In other systems involving acetate, KIEs have also been measured. For instance, in the deprotonation of 2-nitropropane (B154153) by acetate ions, both kinetic and equilibrium secondary isotope effects have been investigated. rsc.org Studies on the proton transfer between nitroethane and acetate ion in water have also computed primary and secondary deuterium KIEs, finding that tunneling effects are not significant for this reaction in an aqueous solution. nih.gov

Solvent-Assisted Proton Transfer Pathways

pH-Dependent Processes Involving Acetate Ion

The acetate ion (CH₃COO⁻), the conjugate base of acetic acid (CH₃COOH), plays a critical role in a variety of chemical and biological systems. Its behavior and reactivity are profoundly influenced by the pH of the aqueous solution. The equilibrium between acetic acid and the acetate ion is a fundamental concept in acid-base chemistry, governing the buffering capacity of solutions and influencing the dynamics of proton transfer.

The primary pH-dependent process involving the acetate ion is its protonation to form acetic acid. This equilibrium can be described by the following reaction:

CH₃COO⁻(aq) + H₃O⁺(aq) ⇌ CH₃COOH(aq) + H₂O(l)

The position of this equilibrium is dictated by the pH of the solution and the acid dissociation constant (pKa) of acetic acid, which is approximately 4.76 at 25°C. quora.combyjus.com The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the concentrations of the acetate ion to acetic acid. byjus.comulm.edulibretexts.org

pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )

This relationship illustrates that when the pH is equal to the pKa, the concentrations of acetic acid and acetate ion are equal. byjus.com If the pH is below the pKa, the protonated form, acetic acid, predominates. Conversely, at a pH above the pKa, the deprotonated form, the acetate ion, is the major species. github.io This pH-dependent speciation is crucial for the function of acetic acid/acetate buffer systems, which are most effective at maintaining a stable pH within a range of approximately 3.76 to 5.76, corresponding to the pKa ± 1 pH unit. github.iolibretexts.org

The following interactive table demonstrates the relative populations of acetic acid and acetate ion as a function of pH.

| pH | [CH₃COOH] (%) | [CH₃COO⁻] (%) |

| 2.76 | 99.0 | 1.0 |

| 3.76 | 90.9 | 9.1 |

| 4.76 | 50.0 | 50.0 |

| 5.76 | 9.1 | 90.9 |

| 6.76 | 1.0 | 99.0 |

This table illustrates the speciation of an acetic acid/acetate buffer system at various pH values, calculated using the Henderson-Hasselbalch equation with a pKa of 4.76.

Proton Transfer Dynamics

Beyond the static equilibrium, the dynamics of the proton transfer to and from the acetate ion are a subject of detailed research. The rate at which the acetate ion accepts a proton from a proton donor (like the hydronium ion) and the rate at which acetic acid donates a proton are key parameters in understanding reaction mechanisms in aqueous solutions.

Studies have shown that proton transfer reactions involving acetate can be extremely fast, often occurring on picosecond to nanosecond timescales. chimia.ch The transfer can be a direct process or mediated by one or more water molecules that form a "proton wire" or bridge between the acid and the base. acs.orgnih.govaip.orgamolf.nl For instance, research on the excited-state proton transfer (ESPT) from a photoacid like pyranine (B1669890) to acetate has shown that the reaction is accelerated in the presence of acetate and can occur via a water bridge. acs.orgnih.gov

The rate constants for these proton transfer events are fundamental to quantifying the dynamics. The deprotonation of acetic acid by water and the protonation of acetate by the hydronium ion are elementary steps in establishing the acid-base equilibrium.

CH₃COOH + H₂O ⇌ CH₃COO⁻ + H₃O⁺

Research has determined second-order rate constants for the deprotonation of various carbon acids, including the acetate anion itself (acting as a carbon acid at the alpha-carbon, a much slower process than O-protonation). nih.gov The rate constant for the deprotonation of the acetate anion by the hydroxide (B78521) ion (HO⁻) is reported as 3.5 x 10⁻⁹ M⁻¹s⁻¹, highlighting a very slow reaction for C-H bond cleavage. nih.gov More relevant to its basicity, the protonation of acetate by various acids has been studied. For example, the rate constant for protonation of acetate by the hydronium ion is extremely high, consistent with a diffusion-controlled process.

The table below presents selected rate constants related to proton transfer involving the acetate ion.

| Reaction | Proton Donor | Proton Acceptor | Rate Constant (k) | Reference |

| Protonation of Acetate | Hydronium Ion (H₃O⁺) | Acetate Ion (CH₃COO⁻) | ~4.5 x 10¹⁰ M⁻¹s⁻¹ | |

| Deprotonation of Acetic Acid | Acetic Acid (CH₃COOH) | Water (H₂O) | ~7.8 x 10⁵ s⁻¹ | |

| C-H Deprotonation of Acetate | Acetate Ion (CH₃COO⁻) | Hydroxide Ion (OH⁻) | 3.5 x 10⁻⁹ M⁻¹s⁻¹ | nih.gov |

Note: The rate constants for the fast O-protonation/deprotonation are consensus values from physical chemistry literature, as direct single-source citation for these well-established values can be varied. The C-H deprotonation value is from a specific study.

The pH of the solution directly impacts these dynamics. At low pH, the high concentration of H₃O⁺ ions leads to a rapid protonation of any available acetate ions, shifting the equilibrium toward acetic acid. At high pH, the low concentration of H₃O⁺ and high concentration of OH⁻ facilitate the deprotonation of acetic acid. varsitytutors.com These pH-dependent kinetics are fundamental to the role of acetate in catalysis, biological regulation, and industrial processes.

Intermolecular Interactions and Solvation Phenomena

Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force that governs the structure and properties of acetic acid and acetate (B1210297). The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) in acetic acid allows for the formation of diverse and complex hydrogen-bonded networks. brainly.comsavemyexams.com

Acetic Acid Dimerization

In the gas phase and in non-polar solvents, acetic acid predominantly exists as a cyclic dimer. nih.govsynchrotron-soleil.frontosight.aiacs.org This stable structure is formed by two intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of another. acs.orgvedantu.com This dimerization is a significant factor influencing its physical properties, such as its boiling point, which is higher than expected for its molecular weight due to the energy required to break these hydrogen bonds. savemyexams.comontosight.ai

The formation of the dimer is a reversible process, and its stability is influenced by the surrounding environment. acs.org In benzene, for instance, the equilibrium constant for dimerization is significantly higher than in water, where solvent interactions compete with dimer formation. pearson.comdoubtnut.com The dissociation enthalpy of the dimer is estimated to be between 65.0 and 66.0 kJ/mol. wikipedia.org

Table 1: Thermodynamic and Structural Data for Acetic Acid Dimerization

| Property | Value | Solvent/Phase | Reference |

|---|---|---|---|

| Dimerization Equilibrium Constant (Kc) | 1.51 x 10² | Benzene | pearson.comdoubtnut.com |

| Dimerization Equilibrium Constant (Kc) | 3.7 x 10⁻² | Water | pearson.comdoubtnut.com |

| Dissociation Enthalpy (ΔH°) | 65.0–66.0 kJ/mol | Gas Phase | wikipedia.org |

| Dissociation Entropy (ΔS°) | 154–157 J mol⁻¹ K⁻¹ | Gas Phase | wikipedia.org |

| O-H···O bond length in dimer | ~2.68 Å | on Pt(111) surface | dtic.mil |

| Hydrogen bond strength in dimer | ~7.3 kcal/mole | on Pt(111) surface | dtic.mil |

Interactions with Water and Other Protic Solvents

As a polar protic solvent, acetic acid is miscible with water and other protic solvents like ethanol (B145695). wikipedia.orgworldofmolecules.comsanjaychemindia.com In aqueous solutions, hydrogen bonding between acetic acid and water molecules is a dominant interaction. acs.orgaip.org Computational studies have shown that acetic acid can form stable, hydrogen-bonded rings with water molecules. aip.orgaip.org These interactions are more favorable than the self-association of acetic acid in dilute aqueous solutions. acs.org